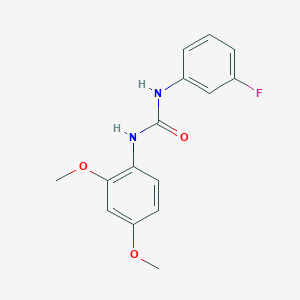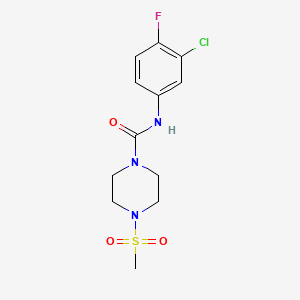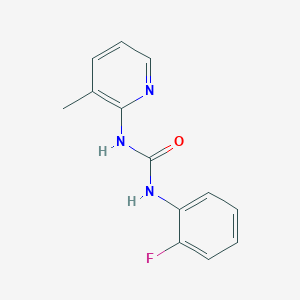
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MK-0249, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and survival. MK-0249 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Mécanisme D'action
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea selectively inhibits the activity of PKCα and PKCβ, which are involved in cell proliferation and survival. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis in cancer cells and improves insulin sensitivity in diabetic models. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of downstream signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cardiovascular disorders, this compound has been shown to reduce blood pressure, improve endothelial function, and prevent the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for PKCα and PKCβ, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, as PKCs are involved in various physiological processes. The long-term effects of this compound on normal cells and tissues are still unknown, and further studies are needed to determine its safety and efficacy in clinical settings.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that can predict the response to this compound, allowing for personalized treatment approaches. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues, as well as its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKCs are overexpressed, and their inhibition leads to the suppression of tumor growth and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. In diabetes, PKCs are involved in the development of diabetic complications, and this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cardiovascular disorders, PKCs play a crucial role in the regulation of vascular tone and blood pressure, and this compound has been shown to reduce blood pressure and improve endothelial function in animal models.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-4-8-15-12(9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTANQIZELHXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423681.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4423703.png)

![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
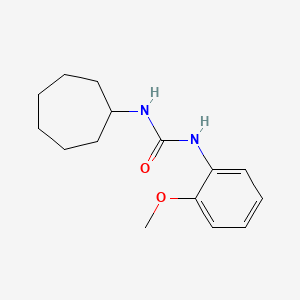
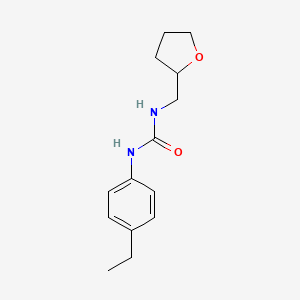
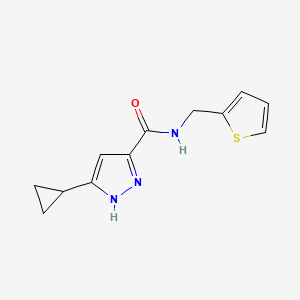
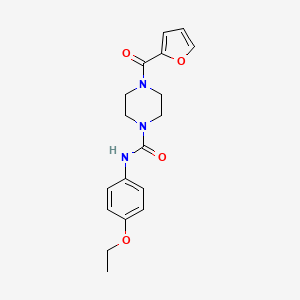

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
